molecular formula C3HN3OS B14650258 4-Oxo-1,2,5-thiadiazole-3-carbonitrile CAS No. 43200-57-3

4-Oxo-1,2,5-thiadiazole-3-carbonitrile

Cat. No.: B14650258
CAS No.: 43200-57-3
M. Wt: 127.13 g/mol
InChI Key: RQKGPYUYYBPNFH-UHFFFAOYSA-N
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Description

4-Oxo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzothiadiazole with copper(I) cyanide in dimethylformamide (DMF). The structure of the newly synthesized compound is confirmed through elemental analysis, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-Oxo-1,2,5-thiadiazole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s thiadiazole ring can chelate metal ions, such as magnesium, which plays a crucial role in its biological activity. This chelation can inhibit enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

  • 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
  • 4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile
  • Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)-4-carbonitrile

Comparison: 4-Oxo-1,2,5-thiadiazole-3-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

43200-57-3

Molecular Formula

C3HN3OS

Molecular Weight

127.13 g/mol

IUPAC Name

4-oxo-1,2,5-thiadiazole-3-carbonitrile

InChI

InChI=1S/C3HN3OS/c4-1-2-3(7)6-8-5-2/h(H,6,7)

InChI Key

RQKGPYUYYBPNFH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NSNC1=O

Origin of Product

United States

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